3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a phenoxypropyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenoxypropyl sulfonyl group, and the construction of the oxazolidine-2,4-dione moiety. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phenoxypropyl Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Construction of Oxazolidine-2,4-dione Moiety: This can be accomplished through cyclization reactions involving amino acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazolidine-2,4-dione moiety to oxazolidine.
Substitution: Nucleophilic substitution reactions can occur at the phenoxypropyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may involve the use of nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxypropyl sulfonyl group may play a role in binding to the active site of enzymes, while the pyrrolidine and oxazolidine-2,4-dione moieties contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Oxazolidine Derivatives: Compounds like oxazolidine-2-one and oxazolidine-4-one.
Uniqueness
3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the phenoxypropyl sulfonyl group distinguishes it from other pyrrolidine and oxazolidine derivatives, potentially enhancing its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
3-[1-(3-phenoxypropylsulfonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c19-15-12-24-16(20)18(15)13-7-8-17(11-13)25(21,22)10-4-9-23-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIUUDVAEFFDJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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